(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1021250-31-6
VCID: VC6353922
InChI: InChI=1S/C24H29N5O4S/c1-16-22-20(24(30)28-11-9-27(2)10-12-28)14-21(17-4-6-19(33-3)7-5-17)25-23(22)29(26-16)18-8-13-34(31,32)15-18/h4-7,14,18H,8-13,15H2,1-3H3
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Molecular Formula: C24H29N5O4S
Molecular Weight: 483.59

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

CAS No.: 1021250-31-6

Cat. No.: VC6353922

Molecular Formula: C24H29N5O4S

Molecular Weight: 483.59

* For research use only. Not for human or veterinary use.

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone - 1021250-31-6

Specification

CAS No. 1021250-31-6
Molecular Formula C24H29N5O4S
Molecular Weight 483.59
IUPAC Name [1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C24H29N5O4S/c1-16-22-20(24(30)28-11-9-27(2)10-12-28)14-21(17-4-6-19(33-3)7-5-17)25-23(22)29(26-16)18-8-13-34(31,32)15-18/h4-7,14,18H,8-13,15H2,1-3H3
Standard InChI Key QQFXAFLKNSVMKU-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, [1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone, reflects its multicomponent structure . Key features include:

  • Pyrazolo[3,4-b]pyridine scaffold: A bicyclic system providing planar rigidity for target binding.

  • Tetrahydrothiophene-1,1-dioxide substituent: A sulfone group at position 1 enhances solubility and metabolic stability.

  • 4-Methylpiperazine methanone: A basic nitrogen-containing group facilitating interactions with biological targets.

The molecular formula C24H29N5O3S corresponds to a molecular weight of 467.59 g/mol (calculated exact mass: 467.1947 Da) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H29N5O3S
Molecular Weight467.59 g/mol
IUPAC Name[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
SMILESCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCN(CC5)C
InChIKeyPSVRZWMFBUSMPT-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the pyrazolo[3,4-b]pyridine core. Key steps derived from analogous compounds include :

  • Core formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with β-keto esters.

  • Sulfone introduction: Oxidation of tetrahydrothiophene precursors using meta-chloroperbenzoic acid (mCPBA).

  • Piperazine coupling: Amide bond formation between the pyridine carbonyl and 4-methylpiperazine via EDCI/HOBt-mediated coupling.

Process Challenges

  • Regioselectivity: Ensuring proper substitution at pyridine positions 4 and 6 requires careful control of reaction conditions .

  • Sulfone stability: The tetrahydrothiophene-1,1-dioxide moiety may undergo ring-opening under strongly acidic/basic conditions, necessitating pH-controlled environments.

Biological Activity and Mechanistic Insights

Target Prediction

While direct target data remains unpublished, structural analogs exhibit activity against:

  • Kinase enzymes: The pyrazolo[3,4-b]pyridine scaffold mimics ATP’s purine ring, suggesting potential kinase inhibition .

  • G-protein-coupled receptors (GPCRs): The 4-methylpiperazine group may interact with aminergic receptors .

Patent-Based Evidence

US10766894B2 discloses structurally related aza-indazole derivatives (e.g., BLGSHYRFRGNYPM-DZGCQCFKSA-N) showing efficacy in tendon repair via TGF-β pathway modulation . Though distinct, the shared pyrazolo-pyridine motif suggests possible overlap in biological targets .

Analytical Profiling and Quality Control

Characterization Techniques

  • NMR spectroscopy: 1H/13C NMR confirms regiochemistry and functional group integrity.

  • HPLC-MS: Purity analysis using C18 columns (e.g., 95:5 acetonitrile/water + 0.1% formic acid) .

  • X-ray crystallography: Resolves stereochemical ambiguities in the tetrahydrothiophene ring.

Table 2: Spectral Reference Data (Predicted)

TechniqueKey Signals
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, pyridine-H), 7.65 (d, J=8.4 Hz, 2H, aryl-H), 4.12–3.98 (m, 2H, thiomorpholine-H)
HRMS (ESI+)m/z 468.2021 [M+H]+ (calc. 468.2019)

Comparative Analysis with Structural Analogs

The compound’s 4-methoxyphenyl group differentiates it from related derivatives like 6-(1,1-dioxidothiomorpholin-4-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PubChem CID 49817355) . Key contrasts include:

Table 3: Structural and Activity Comparison

ParameterTarget CompoundCID 49817355
Core structurePyrazolo[3,4-b]pyridinePyrazolo[3,4-d]pyrimidine
Molecular Weight467.59 g/mol388.4 g/mol
Predicted targetKinases/GPCRsSerine/threonine kinases

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